

Carbovir Triphosphate: A Comparative Analysis of Viral vs. Human DNA Polymerase Inhibition

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Compound of Interest

Compound Name: Carbovir triphosphate

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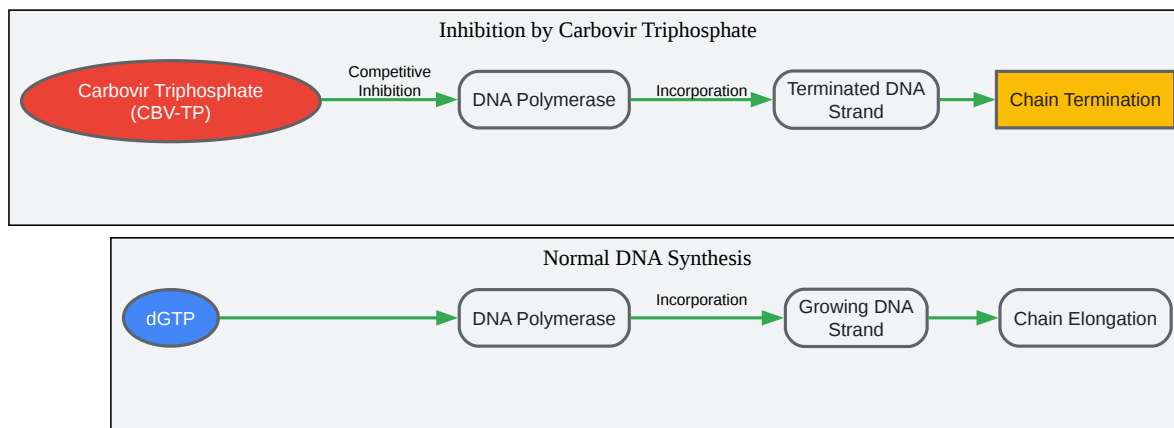
For Researchers, Scientists, and Drug Development Professionals

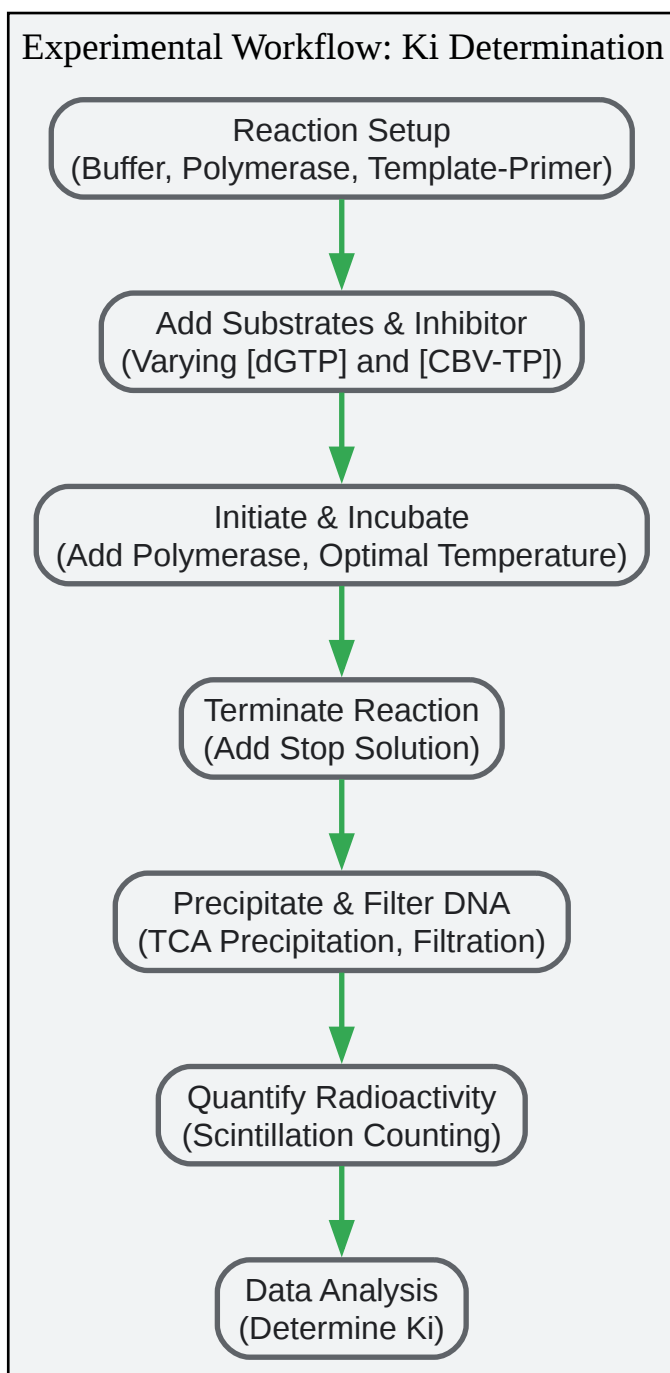
Introduction

Carbovir triphosphate (CBV-TP), the active intracellular metabolite of the antiretroviral drug abacavir, is a carbocyclic analog of 2'-deoxyguanosine triphosphate (dGTP).[1] Its potent antiviral activity stems from its ability to selectively inhibit viral reverse transcriptases, primarily that of the Human Immunodeficiency Virus (HIV). This guide provides a comparative analysis of the inhibitory effects of **Carbovir triphosphate** on viral and human DNA polymerases, supported by experimental data. Understanding this selectivity is crucial for the development of effective and safe antiviral therapies.

Mechanism of Action

Carbovir triphosphate functions as a competitive inhibitor of the natural substrate, dGTP, for the active site of DNA polymerases.[1] Upon incorporation into the nascent DNA strand, the absence of a 3'-hydroxyl group on its sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1] This mechanism of chain termination is the basis of its therapeutic effect. The efficiency and selectivity of this termination vary among different DNA polymerases.[1]





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References

- 1. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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